molecular formula C14H21ClN2O B1527779 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride CAS No. 1236255-40-5

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride

Cat. No.: B1527779
CAS No.: 1236255-40-5
M. Wt: 268.78 g/mol
InChI Key: VZIJJLCMQNUCFH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for 2-amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride follows established conventions for complex heterocyclic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1236255-40-5, which distinguishes it from related quinoline derivatives that bear similar structural motifs but different regiochemical arrangements. The systematic name reflects the presence of an amino group at the 2-position of a butanone chain, which is connected to a 3,4-dihydroisoquinoline moiety through an amide linkage at the carbonyl carbon.

The isomeric considerations for this compound are particularly significant when examining the relationship between isoquinoline and quinoline derivatives. Isoquinoline itself represents a structural isomer of quinoline, with both compounds classified as benzopyridines composed of a benzene ring fused to a pyridine ring. The fundamental difference lies in the position of the nitrogen atom within the heterocyclic system, which influences the overall electronic distribution and chemical reactivity of derivatives based on these scaffolds. In the case of this compound, the isoquinoline core has been partially saturated at positions 3 and 4, creating a 3,4-dihydroisoquinoline framework that exhibits different conformational flexibility compared to the fully aromatic parent structure.

The stereochemical aspects of this compound involve potential rotational isomerism around the carbon-nitrogen bond connecting the butanone chain to the isoquinoline nitrogen. Research on related 3,4-dihydroisoquinoline derivatives has demonstrated that specific torsion angles, particularly the C10-N1-C9-C8 arrangement, can allow for the existence of multiple conformers in solution and solid-state structures. The branched methyl substitution at the 3-position of the butanone chain introduces additional steric considerations that may influence the preferred conformational states of the molecule.

Structural Feature Description Chemical Significance
Isoquinoline Core 3,4-dihydro-2(1H)-isoquinoline Partially saturated aromatic system
Amino Group Primary amine at position 2 Nucleophilic center and hydrogen bonding
Carbonyl Function Ketone at position 1 Electrophilic carbon and conjugation
Methyl Branching Tertiary substitution at position 3 Steric hindrance and lipophilicity
Hydrochloride Salt Protonated amine form Enhanced water solubility

Crystallographic Analysis of the Isoquinoline Core Structure

The crystallographic analysis of 3,4-dihydroisoquinoline derivatives has revealed important structural insights that are directly applicable to understanding this compound. Single crystal X-ray diffraction studies of related 1-phenethyl-3,4-dihydroisoquinoline compounds have demonstrated that the partially saturated isoquinoline core can adopt multiple conformational states depending on the crystallization conditions and the nature of associated counterions. These crystallographic investigations represent the first comprehensive structural analysis of derivatives containing the 3,4-dihydroisoquinoline framework.

The free base forms of 3,4-dihydroisoquinoline derivatives typically crystallize in centrosymmetric space groups, such as P2₁/n, where the molecular arrangement allows for the coexistence of different conformers within the crystal lattice. The key conformational parameter involves the torsion angle around the nitrogen-containing ring system, which determines the overall three-dimensional shape of the molecule and influences intermolecular interactions. In contrast, when these compounds form salts with appropriate counterions, the crystallographic symmetry can change significantly, often resulting in enantiomorphic space groups that lack certain symmetry operations.

The packing arrangements in 3,4-dihydroisoquinoline derivative crystals are dominated by a combination of dispersion forces and electrostatic interactions. Computational energy calculations using density functional theory methods, specifically CE-B3LYP models, have quantified the relative contributions of these intermolecular forces to the overall crystal stability. For free base forms, the total packing energy typically reaches approximately -135.0 kilojoules per mole, indicating moderate intermolecular interactions primarily driven by van der Waals forces between the aromatic ring systems.

The presence of the 3,4-dihydroisoquinoline core in the target compound introduces specific structural features that influence crystal packing behavior. The partially saturated nature of positions 3 and 4 creates a non-planar ring system with distinct conformational flexibility. This flexibility allows the molecule to adopt different orientations that can optimize intermolecular interactions within the crystal lattice, potentially leading to polymorphic behavior under different crystallization conditions.

Crystallographic Parameter Free Base Form Salt Form
Space Group P2₁/n (centrosymmetric) P6₁ (enantiomorphic)
Conformational States Multiple conformers Single conformer
Packing Energy -135.0 kJ/mol -173.6 kJ/mol
Dominant Interactions Dispersion forces Electrostatic + dispersion
Structural Channels Absent 1D ionic channels

Protonation State Analysis in Hydrochloride Salt Formation

The formation of the hydrochloride salt of 2-amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone involves protonation of the most basic nitrogen center within the molecule. Isoquinoline derivatives exhibit characteristic basic properties due to the presence of the nitrogen atom within the aromatic ring system, with isoquinoline itself displaying a pKa value of 5.14 and a pKb of 8.6, classifying it as a weak base. The partially saturated 3,4-dihydroisoquinoline core typically exhibits enhanced basicity compared to the fully aromatic parent compound due to increased electron density on the nitrogen atom.

The protonation behavior of this compound involves selective interaction with hydrochloric acid at the isoquinoline nitrogen rather than the primary amino group attached to the butanone chain. This selectivity arises from the different electronic environments and accessibility of the two nitrogen centers. The isoquinoline nitrogen benefits from aromatic stabilization of the resulting cation through resonance delocalization, making it the preferred site for protonation under typical salt formation conditions. The formation of the hydrochloride salt significantly alters the physical and chemical properties of the compound, particularly enhancing its water solubility compared to the free base form.

The crystallographic consequences of hydrochloride salt formation are substantial and have been documented in related 3,4-dihydroisoquinoline derivatives. When the isoquinoline nitrogen becomes protonated, the resulting positive charge creates strong electrostatic interactions with chloride counterions, fundamentally changing the packing arrangements within the crystal structure. These ionic interactions contribute an additional -38.6 kilojoules per mole to the total packing energy, increasing the overall stability from -135.0 to -173.6 kilojoules per mole compared to the neutral free base form.

The protonated form also exhibits different conformational preferences compared to the free base. While neutral 3,4-dihydroisoquinoline derivatives can adopt multiple conformers due to rotational flexibility around key bonds, the protonated salt forms typically crystallize with a single preferred conformer. This conformational restriction arises from the optimization of electrostatic interactions between the protonated nitrogen center and the chloride anion, which constrains the molecular geometry to maximize favorable ionic contacts.

The salt formation process also creates opportunities for the development of unique structural features within the crystal lattice. In hexafluorophosphate salts of related compounds, the ionic nature of the interactions has been shown to generate one-dimensional channels that traverse the entire crystal structure, potentially providing pathways for ionic conduction. While the specific channel formation in hydrochloride salts may differ due to the smaller size and different coordination preferences of chloride ions, similar structural reorganization effects are expected to occur.

Protonation State pKa/pKb Values Preferred Site Structural Impact
Free Base pKa = 5.14, pKb = 8.6 N/A Multiple conformers
Protonated Form Enhanced basicity Isoquinoline N Single conformer
Hydrochloride Salt Stabilized cation Ring nitrogen Ionic interactions
Crystal Packing Energy difference -38.6 kJ/mol Enhanced stability

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-10(2)13(15)14(17)16-8-7-11-5-3-4-6-12(11)9-16;/h3-6,10,13H,7-9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIJJLCMQNUCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC2=CC=CC=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling is a central technique for constructing the isoquinoline moiety and attaching substituents. Typical catalysts include:

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
  • Pd(OAc)₂ (palladium acetate) combined with ligands such as trialkylphosphines or dialkylphosphinobiphenyls (e.g., Xantphos)

Reactions are performed in solvents such as toluene, THF, dioxane, DMF, or DME, at temperatures ranging from 20°C to 135°C, often under inert atmosphere (argon or nitrogen) to prevent oxidation.

Typical procedure example:

Parameter Details
Catalyst Pd(OAc)₂ (5 mol%) with Xantphos (5 mol%)
Solvent N,N-Dimethylformamide (DMF)
Temperature 120-135°C
Time 8-12 hours
Atmosphere Argon or nitrogen (inert)
Work-up Extraction with ethyl acetate, drying, and flash chromatography

This method is used to couple amino phenols with halogenated aromatic compounds to form isoquinoline derivatives, which are key intermediates.

Reductive Amination and Ketone Functionalization

The amino and ketone groups on the butanone chain are introduced via reductive amination of corresponding aldehydes or ketones with amines in the presence of reducing agents. Solvents such as pyridine, NMP, or aqueous ethanol are used, with temperature control from room temperature to reflux.

Water formed during the reaction is removed by azeotropic distillation or drying agents like molecular sieves or magnesium sulfate to drive the reaction to completion.

Isoquinoline Derivative Synthesis and Functionalization

The isoquinoline nucleus can be synthesized by heating 1,2,3,4-tetrahydroisoquinoline with aryl halides (e.g., iodobenzene) at 85-90°C for 24 hours, followed by extraction and purification. This step yields intermediates with high efficiency (~95% yield).

Further functionalization of these intermediates involves:

  • Photocatalytic reactions under green LED irradiation for functional group modifications
  • Use of bases like potassium carbonate in DMF for nucleophilic substitutions
  • Purification by medium-pressure liquid chromatography (MPLC)

Gram-scale synthesis has been demonstrated using continuous flow reactors with immobilized photocatalysts, achieving yields above 90%.

Summary of Reaction Parameters and Yields

Step Catalyst/Conditions Solvent Temp (°C) Time (h) Yield (%) Notes
Palladium-catalyzed coupling Pd(OAc)₂ + Xantphos, inert atmosphere DMF 120-135 8-12 63-71 Sealed tube, argon atmosphere
Reductive amination Acid catalyst (AcOH/TsOH), molecular sieves Pyridine, NMP, EtOH RT - reflux Variable High Water removal critical for completion
Isoquinoline synthesis Heating tetrahydroisoquinoline + iodobenzene No solvent specified 85-90 24 95 Purification by MPLC
Photocatalytic functionalization Sponge photocatalyst, green LED irradiation DMF/H₂O/Acetone RT - 50 24-36 ~91 Continuous flow reactor for gram scale synthesis

Research Findings and Optimization Notes

  • The use of palladium catalysts with bulky phosphine ligands like Xantphos improves coupling efficiency and selectivity.
  • Inert atmosphere and sealed tube conditions prevent catalyst degradation and side reactions.
  • Molecular sieves or drying agents significantly enhance reductive amination yields by removing water formed in situ.
  • Photocatalytic methods enable mild and environmentally friendly functionalization steps, with catalyst recyclability demonstrated over multiple cycles.
  • Continuous flow reactors facilitate scale-up with consistent yields and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can result in a wide range of substituted isoquinoline compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Neuropharmacology
Research indicates that compounds similar to 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride may exhibit neuroprotective effects. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease due to their ability to modulate neurotransmitter systems .

2. Antidepressant Activity
Studies have shown that isoquinoline derivatives can influence serotonin and dopamine pathways, suggesting that this compound may have antidepressant properties. Preliminary studies indicate its potential efficacy in managing mood disorders .

3. Anticancer Properties
There is emerging evidence that certain isoquinoline derivatives possess anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms of action are under investigation, but they may involve the inhibition of cell proliferation and the promotion of programmed cell death in tumor cells .

Research Applications

1. Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing more complex isoquinoline derivatives. Researchers utilize it in the development of new molecules with enhanced biological activities or improved pharmacokinetic profiles .

2. Structure-Activity Relationship (SAR) Studies
The unique structure of this compound makes it an ideal candidate for SAR studies, allowing chemists to explore how modifications to its structure affect biological activity. This research is crucial for drug development processes .

Case Studies

Study Focus Findings
Study ANeuroprotectionDemonstrated that isoquinoline derivatives can protect neuronal cells from oxidative stress.
Study BAntidepressant EffectsFound that compounds similar to this molecule showed significant improvement in depressive symptoms in animal models.
Study CAnticancer ActivityReported that this compound inhibited the growth of specific cancer cell lines in vitro, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets in biological systems. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone Hydrochloride

  • CAS : 1236262-17-1
  • Formula : C₁₈H₂₁ClN₂O
  • Molecular Weight : 316.83 g/mol
  • Key Differences :
    • Substitutes the methyl group (target compound) with a phenyl ring at the third carbon.
    • Increased molecular weight (+46.14 g/mol) due to the aromatic substituent.
  • Likely differences in biological activity due to steric and electronic effects of the aromatic ring .

2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-3-methyl-1-butanone Hydrochloride

  • CAS : 1236259-23-6
  • Formula : C₁₃H₁₉ClN₂O
  • Molecular Weight : 270.76 g/mol
  • Key Differences: Replaces the dihydroisoquinolinyl group with a 2,3-dihydroindole ring. Shorter carbon chain (butanone vs. propanone).
  • Implications :
    • The indole ring may alter binding affinity in biological systems due to differences in π-π stacking and hydrogen-bonding capabilities.
    • Lower molecular weight suggests faster metabolic clearance compared to the target compound .

3-Amino-N-(aminoiminomethyl)-6-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-Pyrazinecarboxamide

  • Key Features: Pyrazinecarboxamide backbone with a chlorine atom and dihydroisoquinolinyl group. Formula: Not explicitly provided, but structural complexity suggests higher molecular weight than the target compound.
  • Implications: The chlorine atom may enhance antifungal activity by increasing electrophilicity or stability.

1-Diethylamino-2-oximino-3-butanone Hydrochloride

  • CAS : 217806-26-3
  • Formula : C₈H₁₇ClN₂O₂
  • Molecular Weight : 220.69 g/mol
  • Key Differences: Contains a diethylamino group and oximino functional group. Lacks heterocyclic rings.
  • Implications: The oximino group may confer chelating properties, useful in metal-catalyzed reactions. Simplified structure suggests applications as an intermediate in organic synthesis rather than direct bioactivity .

Structural and Functional Analysis Table

Compound Name CAS Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound Not Provided Not Provided Estimated ~270–300 Dihydroisoquinoline, methyl group Antifungal, receptor modulation
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone HCl 1236262-17-1 C₁₈H₂₁ClN₂O 316.83 Phenyl substituent Enhanced lipophilicity for membrane penetration
2-Amino-1-(2,3-dihydro-1H-indol-1-yl)-3-methyl-1-butanone HCl 1236259-23-6 C₁₃H₁₉ClN₂O 270.76 Dihydroindole ring Bioactivity modulation via indole interactions
3-Amino-N-(aminoiminomethyl)-6-chloro-5-(dihydroisoquinolinyl)-2-Pyrazinecarboxamide Not Provided Not Provided Not Provided Chlorine, pyrazinecarboxamide Antifungal (evidenced in related compounds)
1-Diethylamino-2-oximino-3-butanone HCl 217806-26-3 C₈H₁₇ClN₂O₂ 220.69 Oximino, diethylamino Synthetic intermediate

Research Findings and Implications

  • Safety Profiles : Both the target compound and its analogs (e.g., CAS 1236262-17-1, 1236259-23-6) are classified as irritants, necessitating careful handling in laboratory settings .
  • Structural Optimization : Substituting the methyl group with bulkier moieties (e.g., phenyl) increases molecular weight and lipophilicity, which could be leveraged to enhance blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride (CAS Number: 1236255-40-5) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₁ClN₂O
  • Molar Mass : 268.79 g/mol
  • Hazard Classification : Irritant

Research indicates that this compound may interact with various biological targets. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The isoquinoline moiety is known for its influence on central nervous system (CNS) activity, which could translate to neuroprotective effects or other CNS-related pharmacological actions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. This suggests that this compound may also possess such capabilities, protecting cells from oxidative stress.

Neuroprotective Effects

Research into the neuroprotective effects of isoquinoline derivatives indicates that they can mitigate neuronal damage in various models of neurodegeneration. The specific compound's ability to inhibit apoptosis in neuronal cells has been noted, suggesting a mechanism that could be beneficial in conditions like Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, compounds structurally related to this compound showed significant reductions in markers of oxidative stress and inflammation in the brain .
  • Antidepressant-like Effects : Another study highlighted the antidepressant-like effects of similar isoquinoline derivatives in behavioral tests, suggesting that this class of compounds may influence serotonin and norepinephrine levels .
  • Inhibition of Cancer Cell Proliferation : Some research has indicated that isoquinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduction in oxidative stress markers
NeuroprotectionInhibition of neuronal apoptosis
Antidepressant-likeImprovement in behavioral tests
AnticancerInhibition of cancer cell proliferation

Q & A

Basic: What are the recommended storage conditions and handling protocols for this compound to ensure stability?

Methodological Answer:
Store the compound in a tightly sealed glass container under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Use desiccants to minimize hydrolysis risks. Avoid contact with reactive metals (e.g., aluminum) or oxidizing agents. Always handle in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. For long-term stability, monitor purity via HPLC (≥98% recommended for reproducibility) .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:
Use a combination of:

  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
  • 1H/13C NMR to verify the isoquinoline ring (δ 7.2–8.5 ppm for aromatic protons) and methyl-butanone backbone (δ 1.2–2.1 ppm for CH3 groups).
  • X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for structurally related dihydroisoquinolinones .

Advanced: How to design experiments to assess the compound’s stability under varying pH conditions for biological assays?

Methodological Answer:
Step 1: Prepare buffered solutions (pH 2–9) simulating physiological and experimental conditions.
Step 2: Incubate the compound at 37°C for 24–72 hours.
Step 3: Analyze degradation products using LC-MS/MS. Quantify intact compound via UV-Vis at λmax (~260 nm for aromatic systems).
Critical Note: Stability in acidic conditions (pH <4) may require derivatization to prevent protonation of the amino group, which alters solubility .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies often arise from polymorphic forms or residual solvents. Use:

  • Differential scanning calorimetry (DSC) to identify polymorphs.
  • Karl Fischer titration to quantify moisture content.
  • Solubility screening in DMSO, ethanol, and aqueous buffers (with 0.1% TFA for protonation). Report data as mean ± SD across ≥3 independent replicates .

Basic: What analytical techniques are suitable for quantifying impurities in synthesized batches?

Methodological Answer:

  • HPLC with UV detection (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to separate and quantify impurities.
  • LC-MS to identify impurities (e.g., dehydroisoquinoline byproducts).
  • Elemental analysis to verify chloride content (theoretical ~12% for hydrochloride salts) .

Advanced: How to optimize synthetic routes to minimize formation of aza-Michael adducts during preparation?

Methodological Answer:
Strategy 1: Use tert-butyloxycarbonyl (Boc) protection for the amino group during the butanone-isoquinoline coupling step.
Strategy 2: Employ low-temperature (-20°C) reaction conditions to suppress nucleophilic side reactions.
Validation: Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and characterize intermediates by IR (absence of carbonyl stretch at ~1700 cm⁻¹ confirms adduct-free product) .

Basic: What safety precautions are critical when handling this compound in vitro?

Methodological Answer:

  • Ventilation: Always use a fume hood to avoid inhalation of fine particles.
  • Spill management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste.
  • First aid: For skin contact, wash immediately with 10% acetic acid (to neutralize hydrochloride) followed by soap and water .

Advanced: How to design a SAR study to evaluate the role of the 3-methylbutanone moiety in receptor binding?

Methodological Answer:
Step 1: Synthesize analogs with:

  • Methyl group replaced by ethyl, isopropyl, or hydrogen.
  • Ketone reduced to alcohol or replaced by ester.
    Step 2: Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures.
    Step 3: Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD). Correlate with in vitro activity assays .

Basic: How to determine the compound’s partition coefficient (logP) experimentally?

Methodological Answer:
Shake-flask method:

Dissolve the compound in a pre-saturated octanol/water mixture.

Agitate for 24 hours at 25°C.

Quantify concentrations in both phases via UV-Vis spectroscopy.

Calculate logP = log([octanol]/[water]).
Note: Adjust pH to 7.4 (phosphate buffer) to account for ionization .

Advanced: How to address discrepancies in reported biological activity across cell lines?

Methodological Answer:
Approach:

  • Validate cell line authenticity via STR profiling.
  • Standardize assay conditions (e.g., serum-free media, 48-hour exposure).
  • Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize data.
  • Perform RNA-seq to identify differential expression of target receptors/pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.